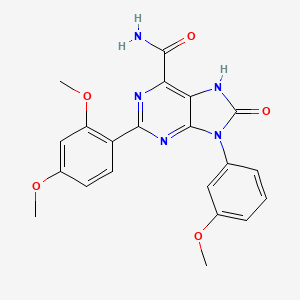

2-(2,4-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

The compound 2-(2,4-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (CAS: MFCD07652814; Molecular Formula: C₂₁H₁₉N₅O₅) is a purine-based derivative characterized by two methoxy-substituted phenyl groups at the 2- and 4-positions of the purine scaffold and a 3-methoxyphenyl substituent at the 9-position. Its synthesis involves multi-step reactions, including thiourea formation and S-alkylation, as outlined in analogous purine derivatives (e.g., Scheme 2 and Scheme 3 in Huang et al.’s work) .

Properties

IUPAC Name |

2-(2,4-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O5/c1-29-12-6-4-5-11(9-12)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)14-8-7-13(30-2)10-15(14)31-3/h4-10H,1-3H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKGEVZNVDUVPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)OC)C(=O)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions

Purine Core Synthesis: The purine core can be synthesized via a condensation reaction between a suitable

Biological Activity

Overview

The compound 2-(2,4-dimethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , identified by its CAS number 899742-06-4 , is a purine derivative with potential biological activities. Its molecular formula is and it has a molecular weight of 421.4 g/mol . This compound has garnered interest for its potential applications in pharmacology, particularly in cancer research and as a therapeutic agent targeting various diseases.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 421.4 g/mol |

| Hydrogen Bond Acceptors | 9 |

| Hydrogen Bond Donors | 3 |

| LogP | 2.269 |

| LogD | 2.250 |

| Water Solubility (LogSw) | -3.11 |

| pKa | 8.75 |

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various biological targets:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. It has been included in screening libraries targeting matrix metalloproteinases, enzymes implicated in cancer metastasis and tissue remodeling .

- Antioxidant Properties : The presence of methoxy groups in its structure may contribute to antioxidant activity, potentially protecting cells from oxidative stress .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits in metabolic disorders .

Case Study 1: Anticancer Efficacy

In a study published by ChemDiv, the compound was tested against various cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit matrix metalloproteinases (MMPs). The results demonstrated effective inhibition at low micromolar concentrations, indicating its potential utility in preventing tumor invasion and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be contextualized by comparing it with four closely related analogs (Table 1). These comparisons highlight differences in substituent groups, molecular weight, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison of Analogous Purine Carboxamides

Key Observations

Substituent Effects on Solubility and Bioavailability The target compound’s three methoxy groups (vs. hydroxyl in or ethoxy in ) balance polarity and lipophilicity, favoring aqueous solubility while retaining moderate membrane permeability.

Steric and Electronic Modifications

- The methyl-substituted analog () lacks methoxy groups, reducing electron-donating effects but minimizing steric hindrance, which may improve interaction with flat binding sites (e.g., ATP pockets in kinases).

- Ethoxy groups () extend the carbon chain, increasing lipophilicity and possibly prolonging half-life due to slower oxidative metabolism.

Metabolic Stability

- Hydroxyl groups () are prone to glucuronidation or sulfation, suggesting faster clearance compared to methoxy or fluorine substituents.

- Fluorine in may block metabolic hotspots (e.g., cytochrome P450 oxidation), enhancing in vivo stability.

Notes

Q & A

What are the standard synthetic routes for preparing this compound, and what key reaction conditions must be controlled?

The synthesis involves multi-step organic reactions, starting with the formation of the purine core followed by regioselective substitution of aromatic groups. Key steps include:

- Coupling reactions using Suzuki-Miyaura or Buchwald-Hartwig protocols to introduce methoxyphenyl substituents .

- Oxidation/Reduction : Controlled oxidation of intermediates (e.g., using potassium permanganate) and reduction steps (e.g., sodium borohydride) to stabilize reactive moieties .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization to achieve >95% purity .

Critical parameters: Temperature (60–120°C for coupling), inert atmosphere (N₂/Ar), and pH control during aqueous workups to prevent hydrolysis of methoxy groups .

Which spectroscopic techniques are most effective for characterizing the molecular structure?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~463) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., oxo-group interactions at the purine core) .

- FT-IR : Validates carboxamide (C=O stretch ~1650 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹) .

What preliminary biological screening approaches assess its therapeutic potential?

- In vitro enzyme assays : Measure IC₅₀ against cyclooxygenase (COX) isoforms or kinases using fluorescence-based substrates (e.g., COX-2 inhibition assays with arachidonic acid) .

- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) with EC₅₀ values typically <10 µM for active derivatives .

- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify interactions with targets like adenosine receptors .

How can researchers optimize regioselectivity in introducing methoxyphenyl groups?

- Directing groups : Use ortho-directing substituents (e.g., bromine) to guide coupling reactions to specific positions .

- Catalyst tuning : Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) enhance selectivity for C-2 or C-9 positions on the purine core .

- Computational prediction : DFT calculations (e.g., Gaussian 16) model transition states to predict favorable reaction pathways .

What strategies resolve contradictions between in vitro and in vivo activity data?

- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration via LC-MS) and metabolite identification (e.g., demethylation of methoxy groups) .

- Orthogonal assays : Compare enzyme inhibition (in vitro) with efficacy in animal models (e.g., murine inflammation assays) to validate target engagement .

- Assay conditions : Standardize pH, temperature, and co-factor availability (e.g., ATP levels in kinase assays) to reduce variability .

Which computational methods predict binding modes with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 or kinase active sites (e.g., hydrogen bonding with Thr513 in COX-2) .

- MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-target complexes (e.g., RMSD <2 Å indicates stable binding) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide structural optimization .

How to address low solubility in pharmacological testing?

- Co-solvents : Use DMSO/PEG 400 mixtures (<10% v/v) to maintain solubility without cytotoxicity .

- Prodrug design : Introduce phosphate esters at the carboxamide group for improved aqueous solubility .

- Salt formation : React with HCl or sodium bicarbonate to generate ionic derivatives with enhanced dissolution .

What experimental designs differentiate competitive vs. non-competitive enzyme inhibition?

- Kinetic assays : Lineweaver-Burk plots at varying substrate concentrations. Parallel lines indicate non-competitive inhibition; intersecting lines suggest competitive .

- IC₅₀ shifts : Measure IC₅₀ under increasing substrate levels. No shift implies non-competitive inhibition; a shift indicates competitive .

- Isothermal titration calorimetry (ITC) : Quantify binding stoichiometry and enthalpy changes to infer inhibition type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.